
N1-Ethyl-N3-hexadecyl-1,3-propanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Ethyl-N3-hexadecyl-1,3-propanediamine is a chemical compound with the molecular formula C21H46N2 and a molecular weight of 326.6 g/mol . This compound is of interest in various fields of scientific research due to its unique structure and properties.
Métodos De Preparación
The synthesis of N1-Ethyl-N3-hexadecyl-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with hexadecyl bromide in the presence of a base, followed by alkylation with ethyl iodide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
N1-Ethyl-N3-hexadecyl-1,3-propanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: This compound is utilized in the study of cell membranes and as a surfactant in various biological assays.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent and in drug delivery systems.
Mecanismo De Acción
The mechanism of action of N1-Ethyl-N3-hexadecyl-1,3-propanediamine involves its interaction with cell membranes, where it can disrupt lipid bilayers and alter membrane permeability. This disruption can lead to cell lysis or changes in cellular function. The compound may also interact with specific molecular targets, such as enzymes or receptors, affecting their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
N1-Ethyl-N3-hexadecyl-1,3-propanediamine can be compared with other similar compounds, such as:
N1-Methyl-N3-hexadecyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group.
N1-Ethyl-N3-octadecyl-1,3-propanediamine: Similar structure but with an octadecyl group instead of a hexadecyl group.
N1-Ethyl-N3-dodecyl-1,3-propanediamine: Similar structure but with a dodecyl group instead of a hexadecyl group.
These compounds share similar chemical properties but may differ in their physical properties and specific applications, highlighting the uniqueness of this compound .
Propiedades
IUPAC Name |
N-ethyl-N'-hexadecylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19-23-21-18-20-22-4-2/h22-23H,3-21H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBQEHHVLDLADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCCNCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


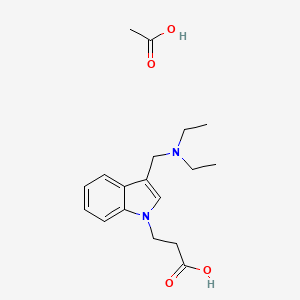


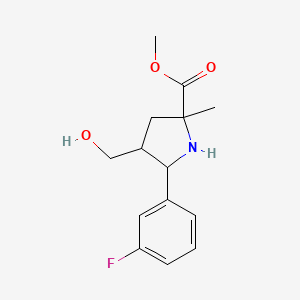
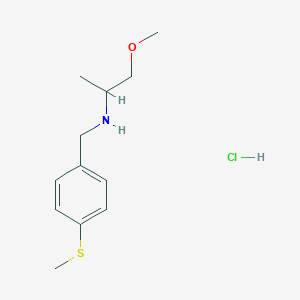
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)
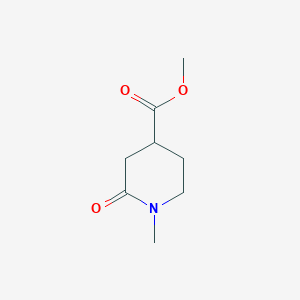
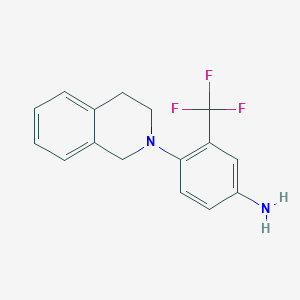


![1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrobenzyl)piperazine](/img/structure/B1389040.png)

